1,2-Ethanediamine, polymer with aziridine

Description

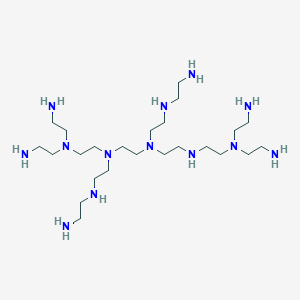

1,2-Ethanediamine, polymer with aziridine (CAS 25987-06-8), commonly referred to as polyethylenimine (PEI) or aziridine-ethylenediamine copolymer, is a cationic polymer synthesized via ring-opening polymerization of aziridine (ethylenimine) and 1,2-ethanediamine (ethylenediamine) monomers . Its structure consists of alternating ethyleneamine and aziridine units, forming either linear or branched architectures depending on synthesis conditions . This polymer is highly water-soluble and exhibits strong cationic charge density due to its amine-rich backbone, making it valuable in applications such as:

Properties

IUPAC Name |

N'-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H63N13/c25-1-7-31-9-18-36(19-12-33-11-17-34(13-3-27)14-4-28)22-24-37(20-10-32-8-2-26)23-21-35(15-5-29)16-6-30/h31-33H,1-30H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNSGRVBTZNVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN(CCNCCN(CCN)CCN)CCN(CCNCCN)CCN(CCN)CCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H63N13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler amines.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Amides, nitriles.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to bind metal cofactors.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The multiple amino groups provide several binding sites, allowing the compound to form stable complexes with metal ions. This chelation can inhibit or enhance the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylenediamine-Epichlorohydrin Copolymer (CAS 25014-13-5)

Structure & Synthesis : This copolymer combines 1,2-ethanediamine with (chloromethyl)oxirane (epichlorohydrin) . Unlike aziridine-based polymers, epichlorohydrin introduces ether and chloromethyl groups, creating a crosslinked network.

Properties & Applications :

- Mechanical Strength : Higher crosslinking density enhances thermal stability and rigidity, suitable for ion-exchange resins and epoxy hardeners .

- Hazards: Epichlorohydrin is a known carcinogen (IARC Group 2A), necessitating stricter handling protocols compared to aziridine-based polymers .

- Regulatory Status : Listed under U.S. EPA’s Toxic Release Inventory (TRI) due to epichlorohydrin content .

Hexanedioic Acid-Aziridine-Ethanediamine Copolymer (CAS 114133-44-7)

Structure & Synthesis : This terpolymer integrates hexanedioic acid, aziridine, and 1,2-ethanediamine, forming a polyamide-polyamine hybrid . The inclusion of carboxylic acid groups introduces pH-responsive behavior.

Properties & Applications :

- Functionality : Combines chelation (amine) and hydrophilicity (carboxylic acid), ideal for paper coatings and food-contact materials .

- Safety Profile : Approved for food packaging in China (2021) due to low migration rates, contrasting with aziridine homopolymers, which face stricter regulations .

Aziridine Homopolymers

Structure & Synthesis : Homopolymers of aziridine (e.g., polyethyleneimine, PEI) lack ethylenediamine units, resulting in higher branching and amine density .

Key Differences :

- Branched vs. Linear : Aziridine-ethylenediamine copolymers exhibit controlled linearity, whereas PEI homopolymers are highly branched .

- Toxicity : Homopolymers show higher cytotoxicity in gene delivery applications due to excessive cationic charge, whereas copolymers balance efficiency and biocompatibility .

Polymerization Mechanisms

Environmental and Regulatory Profiles

Biological Activity

1,2-Ethanediamine, polymer with aziridine (commonly referred to as PEA-AZ), is a synthetic cationic polymer formed through the reaction of 1,2-ethanediamine and aziridine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and drug delivery systems. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The polymer's structure can vary significantly based on the reaction conditions and the ratio of starting materials. It typically exhibits properties such as:

- Cationic nature : This allows it to interact favorably with various anionic species.

- Biocompatibility : Its potential for use in biological applications is enhanced by its ability to form complexes with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against certain bacteria and fungi. A study highlighted its effectiveness against common pathogens, suggesting its potential use in medical applications such as wound dressings or coatings for medical devices.

Table 1: Antimicrobial Efficacy of PEA-AZ

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values of PEA-AZ against various microorganisms, indicating its potential as an antimicrobial agent.

Drug Delivery Systems

PEA-AZ has been explored for its applications in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents. The polymer's cationic nature facilitates the formation of nanoparticles that can encapsulate drugs, improving their bioavailability.

Case Study: Enhanced Drug Delivery

A recent study investigated the use of PEA-AZ nanoparticles for delivering doxorubicin (DOX) to cancer cells. The results demonstrated a significant increase in cellular uptake and cytotoxicity compared to free DOX:

- Cell Line : C6 glioma cells

- Method : MTT assay

- Findings : PEA-AZ nanoparticles showed a 2.5-fold increase in cytotoxicity compared to free DOX at equivalent concentrations.

Safety and Toxicological Profile

While PEA-AZ shows promise in various applications, safety assessments are crucial. The Safety Data Sheet indicates that:

- Toxicity : Classified as acute toxic (oral) and may cause serious eye damage.

- Environmental Impact : Toxic to aquatic life with long-lasting effects.

Table 2: Toxicological Information

| Endpoint | Result | Reference |

|---|---|---|

| Acute toxicity (oral) | Harmful if swallowed | |

| Eye damage | Causes serious damage | |

| Skin sensitization | May cause allergic reaction |

This table outlines critical toxicological endpoints that must be considered when evaluating the safety of PEA-AZ for biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.